Predicted COX‑2 Inhibition Differentiates Target Compound from Regioisomer
The target compound (CAS 2549008‑23‑1) is computationally predicted to act as a cyclooxygenase‑2 (COX‑2) inhibitor via the DrugMapper algorithm, linking it to indications such as rheumatoid arthritis, osteoarthritis, and pain [1]. In contrast, the regioisomer N,N‑dimethyl‑2‑[4‑(1,3‑thiazol‑2‑yl)piperazin‑1‑yl]pyrimidin‑4‑amine (CAS 2549049‑34‑3) is not annotated with COX‑2 inhibition in the same database, nor are closely related compounds such as N‑ethyl‑6‑methyl‑2‑[4‑(1,3‑thiazol‑2‑yl)piperazin‑1‑yl]pyrimidin‑4‑amine. This suggests that the specific spatial arrangement of the dimethylamino‑pyrimidine and thiazolyl‑piperazine pharmacophores is a determinant of COX‑2 recognition.
| Evidence Dimension | Computational target prediction (COX‑2 vs. no COX‑2 annotation) |
|---|---|
| Target Compound Data | Predicted COX‑2 inhibitor (DrugMapper association with rheumatoid arthritis, osteoarthritis, pain) |
| Comparator Or Baseline | Regioisomer CAS 2549049‑34‑3: No COX‑2 annotation in DrugMapper. N‑ethyl‑6‑methyl‑2‑[4‑(1,3‑thiazol‑2‑yl)piperazin‑1‑yl]pyrimidin‑4‑amine: No COX‑2 annotation in DrugMapper. |
| Quantified Difference | Qualitative (presence vs. absence of COX‑2 prediction); no affinity values available |
| Conditions | DrugMapper computational prediction engine; association derived from molecular similarity to known COX‑2 ligands |
Why This Matters
For researchers studying inflammatory pathways or analgesic mechanisms, the predicted COX‑2 activity provides a hypothesis‑driven rationale for selecting this regioisomer over its close analogs, which lack this functional annotation.
- [1] DrugMapper Prediction Server, Institute for Molecular Medicine Finland (FIMM), University of Helsinki. Target association for CAS 2549008-23-1. View Source
